molecular formula C19H19N3O3S B2617563 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide CAS No. 850916-36-8

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Cat. No.: B2617563
CAS No.: 850916-36-8
M. Wt: 369.44
InChI Key: AGMGENGONYQXHT-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide structure through the reaction of the nitrobenzene derivative with an amine.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-methyl indole: Shares the indole moiety but lacks the nitro and benzamide groups.

    3-nitrobenzamide: Contains the nitro and benzamide groups but lacks the indole moiety.

    4-methylbenzamide: Contains the methyl and benzamide groups but lacks the nitro and indole moieties.

Properties

IUPAC Name

4-methyl-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-7-8-14(11-17(12)22(24)25)19(23)20-9-10-26-18-13(2)21-16-6-4-3-5-15(16)18/h3-8,11,21H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMGENGONYQXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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